molecular formula C13H15N3 B1466796 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-amine CAS No. 1486934-49-9

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1466796
CAS No.: 1486934-49-9
M. Wt: 213.28 g/mol
InChI Key: BMVNBQYPIVUEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography can be used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthetic Methodologies

A key application of pyrimidin-amine derivatives involves their role in the synthesis of polymers and complex organic molecules. For instance, aromatic amine ligands, akin to "6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-amine," have been employed in catalyst systems for polymerizing 2,6-dimethylphenol, showcasing their efficiency in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) due to their high basicity and minimal steric hindrance (Kim et al., 2018). Additionally, compounds featuring a pyrimidin-amine scaffold have been utilized in the development of low-valent transition metal complexes, demonstrating their versatility in organometallic chemistry (Noor et al., 2015).

Biological Activities

The pyrimidin-amine motif is also significant in the discovery of new pharmaceuticals. Various derivatives have been synthesized and assessed for their antiviral, antibacterial, and antiproliferative properties. For instance, a study on pyrimidin-amine derivatives revealed their potential as HIV and Kinesin Eg5 inhibitors, highlighting their importance in developing new therapeutic agents (Al-Masoudi et al., 2014). Such research underscores the potential of these compounds in addressing various diseases and conditions.

Material Science and Catalysis

In material science, pyrimidin-amine derivatives play a crucial role in the development of catalysts for polymerization processes. The introduction of sterically demanding aminopyridinato ligands has led to highly active and selective zirconium-based polymerization catalysts. These catalysts demonstrate the importance of the structural features of pyrimidin-amine derivatives in enhancing catalytic performance, offering adjustable properties for specific applications (Kretschmer et al., 2007).

Mechanism of Action

If the compound is biologically active, the mechanism of action describes how it interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or interacting with other biological molecules .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions when handling the compound .

Future Directions

This would involve a discussion of potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or other fields .

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-8-4-9(2)6-11(5-8)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNBQYPIVUEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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